molecular formula C20H23N3O3S B2758479 N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261000-36-5

N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2758479
CAS No.: 1261000-36-5
M. Wt: 385.48
InChI Key: AGEFRMUUHNBHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidine core substituted with a 2-methylpropyl group at position 3 and two keto groups at positions 2 and 2. The acetamide side chain is attached to the thienopyrimidine via a methylene bridge, with the N-substituent being a 2,6-dimethylphenyl group. The 2,6-dimethylphenyl group may enhance steric bulk and lipophilicity, influencing solubility and binding interactions.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-15(8-9-27-18)22(20(23)26)11-16(24)21-17-13(3)6-5-7-14(17)4/h5-9,12,18H,10-11H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQILZXYINFCPE-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS Number: 1261000-36-5) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to a range of pharmacological effects.

PropertyValue
Molecular FormulaC20H24N3O3S
Molecular Weight386.5 g/mol
CAS Number1261000-36-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thienopyrimidine core is known for its role in enzyme inhibition and modulation of key biochemical pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer.
  • Antitumor Activity : Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .

Biological Activities

  • Antitumor Properties :
    • Studies have shown that compounds similar to N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide possess significant cytotoxic activity. For instance, a related compound demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells .
    • The structure-activity relationship suggests that substitutions on the thienopyrimidine ring can enhance cytotoxicity.
  • Antimicrobial Activity :
    • Compounds within the thieno[2,3-d]pyrimidine class have been evaluated for their antimicrobial properties. They showed significant activity against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains like M. tuberculosis .
  • Anti-inflammatory Effects :
    • Thienopyrimidine derivatives are also being explored for their anti-inflammatory properties, potentially offering therapeutic avenues in inflammatory diseases.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Synthesis and Evaluation : Guo et al. synthesized a range of thieno[3,2-d]pyrimidine derivatives and assessed their biological activities. The findings indicated that certain structural modifications could lead to enhanced cytotoxicity against cancer cells .
  • Comparative Studies : In comparative studies involving various derivatives, it was found that compounds with electron-withdrawing groups exhibited superior activity against tumor cells compared to their counterparts with electron-donating groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one core with a phenylamino substituent. The presence of a fused pyridine ring distinguishes it from the target compound’s simpler thienopyrimidine system.
  • Compound 5.6 (): Contains a dihydropyrimidin-2-ylthioacetamide scaffold.

Substituent Variations

  • Acetamide Side Chains: Target Compound: The 2,6-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, which may enhance metabolic stability compared to electron-withdrawing substituents (e.g., dichlorophenyl in compound 5.6 ). Compound 5.12 (): Uses a benzyl group on the acetamide nitrogen. The benzyl substituent increases lipophilicity (logP) but may reduce selectivity due to non-specific hydrophobic interactions .
  • Thienopyrimidine Substituents: Compound 24 (): Incorporates a cyclopenta[b]thieno[2,3-d]pyrimidine core with a phenoxy group. Target Compound: The 2-methylpropyl (isobutyl) group at position 3 enhances steric bulk, possibly influencing enzyme active-site penetration compared to smaller alkyl groups (e.g., methyl in compound 5.15 ).

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Yield (%) Key IR Peaks (C=O, cm⁻¹) Reference
Target Compound ~450 (estimated) Not reported Not reported ~1,730; ~1,690 (predicted)
Compound 24 () 369.44 143–145 73 1,730; 1,690
Compound 5.6 () 344.21 230–232 80 Not reported
Compound 5.12 () 306.34 196–198 66 Not reported
  • Melting Points : Higher melting points (e.g., 230°C for compound 5.6) correlate with increased crystallinity due to polar substituents (e.g., dichlorophenyl), whereas the target compound’s 2-methylpropyl group may reduce intermolecular H-bonding, leading to lower predicted melting points .
  • IR Spectroscopy: The target compound’s predicted C=O stretches (1,730 and 1,690 cm⁻¹) align with analogous thienopyrimidine acetamides, suggesting similar electronic environments for the keto and amide groups .

Spectral Data and Structural Confirmation

  • ¹H NMR :
    • Target Compound : Expected signals include aromatic protons from the 2,6-dimethylphenyl group (δ ~6.8–7.5), a singlet for the methylene bridge (δ ~4.1–4.3), and NH protons (δ ~10–12) .
    • Compound 5.6 () : Displays a distinct NHCO signal at δ 10.10 and aromatic protons at δ 7.82–7.28, reflecting electronic effects of the dichlorophenyl group .

Implications of Structural Differences

  • Bioactivity : The 2,6-dimethylphenyl group in the target compound may improve metabolic stability over compound 5.6’s dichlorophenyl group, which is prone to oxidative dechlorination .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidine intermediates and subsequent functionalization. Key steps include:

  • Cyclization : Reaction of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring .
  • Acetamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the N-(2,6-dimethylphenyl)acetamide group to the thienopyrimidine core .
  • Critical Conditions : Temperature control (70–90°C for cyclization), pH adjustment (acidic for ring closure), and inert atmospheres (N₂/Ar) to prevent oxidation . Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions. For example, the acetamide NH proton appears at δ 10.10–10.20 ppm, and aromatic protons in the 2,6-dimethylphenyl group resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 441.444 [M+H]+ for analogs) .
  • Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% .

Q. What are the solubility and formulation challenges for in vitro assays?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol, but poorly soluble in aqueous buffers. Formulation often requires 0.1% Tween-80 or cyclodextrin derivatives for cell-based studies .
  • Stability : Degrades at pH < 5 or > 9; neutral buffers (PBS, pH 7.4) are recommended for short-term storage .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

  • Software : AutoDock4 or Schrödinger Suite for flexible receptor docking .
  • Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., kinases, proteases) based on structural analogs .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values. For example, analogs showed inhibition of EGFR kinase (IC₅₀ = 1.2–3.5 μM) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls (e.g., doxorubicin) .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference .
  • Structural Confirmation : Re-characterize batches with conflicting data via XRD (e.g., crystal structure analysis) .

Q. How does the 2-methylpropyl substituent influence reactivity and bioactivity?

  • Steric Effects : The bulky 2-methylpropyl group reduces off-target interactions but may hinder solubility. Computational models (e.g., CoMFA) show a 15–20% increase in selectivity for hydrophobic binding pockets .
  • Metabolic Impact : Isobutyl derivatives exhibit slower CYP3A4-mediated oxidation compared to linear alkyl chains (t₁/₂ increased from 2.1 to 4.3 hours) .

Q. What analytical methods validate regioselectivity in thienopyrimidine functionalization?

  • Isotopic Labeling : Use ¹³C-labeled reagents to track substituent positions during cyclization .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 4-oxo vs. 2-oxo isomers) .
  • Reactivity Profiling : Compare reaction rates with/without directing groups (e.g., nitro or methoxy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.